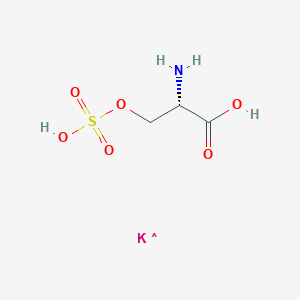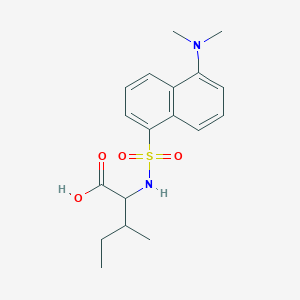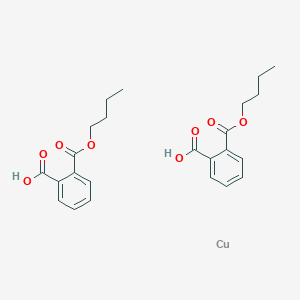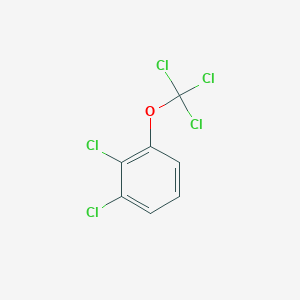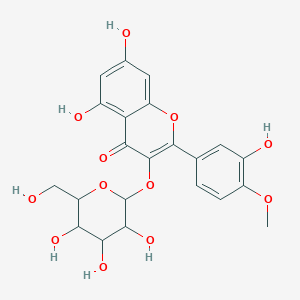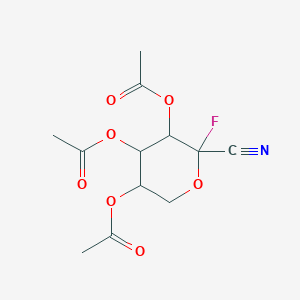
2,3,4-Tri-O-acetyl-1-Deoxy-1-fluoro-beta-d-arabinopyranosyl cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Tri-O-acetyl-1-Deoxy-1-fluoro-beta-d-arabinopyranosyl cyanide is a synthetic organic compound with the molecular formula C12H14FNO7. This compound is characterized by the presence of acetyl groups at the 2, 3, and 4 positions, a fluorine atom at the 1 position, and a cyanide group. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-1-Deoxy-1-fluoro-beta-d-arabinopyranosyl cyanide typically involves multiple steps. One common method starts with the acetylation of a suitable sugar derivative, followed by the introduction of the fluorine atom and the cyanide group. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反应分析
Types of Reactions
2,3,4-Tri-O-acetyl-1-Deoxy-1-fluoro-beta-d-arabinopyranosyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts. For example, hydrolysis of the acetyl groups can be achieved using dilute acids or bases under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, hydrolysis of the acetyl groups yields the corresponding hydroxyl derivatives.
科学研究应用
2,3,4-Tri-O-acetyl-1-Deoxy-1-fluoro-beta-d-arabinopyranosyl cyanide is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism by which 2,3,4-Tri-O-acetyl-1-Deoxy-1-fluoro-beta-d-arabinopyranosyl cyanide exerts its effects involves its interaction with specific molecular targets. The fluorine atom and cyanide group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
- 1-Bromo-2,3,4-tri-O-acetyl-alpha-D-glucuronic acid methyl ester
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-acetamido-alpha-D-glucose
Uniqueness
2,3,4-Tri-O-acetyl-1-Deoxy-1-fluoro-beta-d-arabinopyranosyl cyanide is unique due to the presence of the fluorine atom and cyanide group, which confer distinct chemical properties and reactivity compared to similar compounds. These features make it particularly valuable in specific research applications where these functional groups are essential.
属性
IUPAC Name |
(4,5-diacetyloxy-6-cyano-6-fluorooxan-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLDSZTUKGEGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
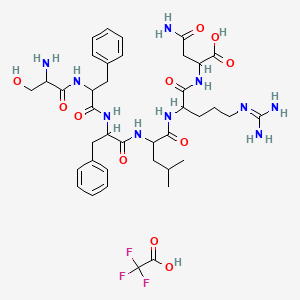
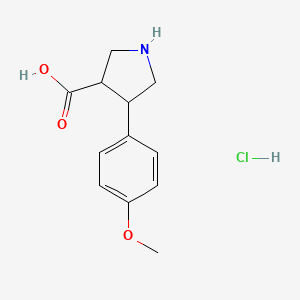

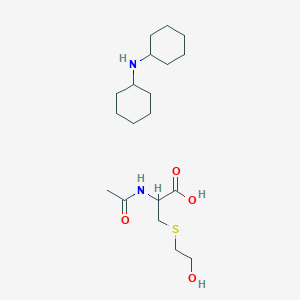

![4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt](/img/structure/B12324379.png)
![1,2,4-Oxadiazol-5(4H)-one, 4-(3-bromo-4-fluorophenyl)-3-[4-[[2-(methylsulfinyl)ethyl]amino]-1,2,5-oxadiazol-3-yl]-](/img/structure/B12324383.png)

![N-[3-(dimethylamino)propyl]-4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamide](/img/structure/B12324386.png)
